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molecular formula C7H12O4 B025038 6-Methoxytetrahydropyran-3-carboxylic acid CAS No. 110407-56-2

6-Methoxytetrahydropyran-3-carboxylic acid

Cat. No. B025038
M. Wt: 160.17 g/mol
InChI Key: KSNJMWUSUYKVTL-UHFFFAOYSA-N
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Patent
US04677190

Procedure details

Dimethyl 4,4-dimethoxybutane-1,1-dicarboxylate was prepared by the Michael addition of dimethyl malonate to acrolein followed by acetalization. Subsequent hydroxymethylation with formaldehyde in the presence of potassium hydrogen carbonate gave nearly quantitatively dimethyl 1-hydroxy-5,5-dimethoxypentane-2,2-dicarboxylate. This compound rapidly underwent acid-catalyzed intramolecular cyclization in a dilute solution in benzene, aided by the favored six-membered ring formation, to yield dimethyl 6-methoxytetrahydropyran-3,3-dicarboxylate. The tetrahydropyran derivative was saponified to the free dicarboxylic acid, which was then decarboxylated in diglyme or dimethyl sulfoxide at 120°-140° C. to give 6-methoxytetrahydropyran-3-carboxylic acid as a stereoisomeric mixture in a quantitative yield. The carboxylic acid was then heated in a dilute solution in toluene in the presence of a catalytic amount of p-toluenesulfonic acid to give the desired bicyclic lactone (I). The overall yield based on acrolein was approximately 20%.
Name
tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[O:8][CH2:7][C:6](C(OC)=O)([C:9]([O:11]C)=[O:10])[CH2:5][CH2:4]1.CS(C)=O>COCCOCCOC>[CH3:1][O:2][CH:3]1[O:8][CH2:7][CH:6]([C:9]([OH:11])=[O:10])[CH2:5][CH2:4]1

Inputs

Step One
Name
tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC(CO1)(C(=O)OC)C(=O)OC
Step Two
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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